molecular formula C26H28FN3O4S B2634210 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203234-42-7

1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2634210
CAS RN: 1203234-42-7
M. Wt: 497.59
InChI Key: GQRVOYUMCOFJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C26H28FN3O4S and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines

A study by Wünsch and Nerdinger (1999) developed an asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines, crucial in medicinal chemistry. The key step involved diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimine and arylimines, which is significant for the structural class of 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (Wünsch & Nerdinger, 1999).

Cyclodextrin Complexation and Molecular Devices

Lock et al. (2004) investigated the complexation of urea-linked cyclodextrins, focusing on compounds like 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea. They explored how these compounds photoisomerize and function as molecular devices, highlighting the potential for intricate molecular interactions and applications in molecular engineering (Lock et al., 2004).

Antiviral Activity of Tetrahydroquinazolin Derivatives

Selvakumar et al. (2018) synthesized and studied the antiviral activity of morpholine substituted sulfonamide and urea derivatives of tetrahydroquinazolin. This research indicates the potential of compounds like 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea in antiviral applications, specifically against avian paramyxo virus (Selvakumar et al., 2018).

Inhibition of Drug-Resistant Mutations in Cancer Therapy

Zhang et al. (2020) discovered 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives as new FLT3 inhibitors capable of overcoming drug-resistant mutations. This research highlights the role of similar structural classes in targeted cancer therapy, particularly for drug-resistant cases (Zhang et al., 2020).

Binding of Tetrahydroisoquinolines to Phenylethanolamine N-Methyltransferase

A study by Grunewald et al. (2006) on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their binding to the active site of phenylethanolamine N-methyltransferase provides insight into the interaction of similar compounds, like 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, with biological targets (Grunewald et al., 2006).

Ligand Complexation with Anions

Kretschmer et al. (2014) synthesized macrocyclic bis(ureas) based on diphenylurea for anion complexation. Their study provides a framework for understanding how similar compounds, such as 1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, might interact with anions, a critical aspect in medicinal and analytical chemistry (Kretschmer et al., 2014).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4S/c1-2-3-17-34-23-12-10-21(11-13-23)28-26(31)29-22-9-6-19-5-4-16-30(25(19)18-22)35(32,33)24-14-7-20(27)8-15-24/h6-15,18H,2-5,16-17H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRVOYUMCOFJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.